molecular formula C14H17F3N2O4 B12995265 (R)-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid

Cat. No.: B12995265
M. Wt: 334.29 g/mol
InChI Key: ZCLJUVQSZZHPJZ-SNVBAGLBSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted pyridine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Moiety: The protected amino acid is then coupled with 5-(trifluoromethyl)pyridine-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the trifluoromethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoroacetic acid for deprotection, followed by nucleophiles for substitution

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring

    Reduction: Reduced derivatives of the trifluoromethyl group

    Substitution: Substituted amine derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is used as an intermediate in the synthesis of complex organic molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl-substituted pyridine derivatives on biological systems. It may serve as a building block for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, the compound is explored for its potential as a precursor to pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid: Similar structure but lacks the Boc protecting group.

    ®-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Similar structure but lacks the trifluoromethyl group.

Uniqueness

The presence of both the Boc protecting group and the trifluoromethyl-substituted pyridine ring makes ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid unique. The Boc group provides stability during synthesis, while the trifluoromethyl group enhances the compound’s reactivity and potential biological activity.

Properties

Molecular Formula

C14H17F3N2O4

Molecular Weight

334.29 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid

InChI

InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-10(11(20)21)6-9-5-4-8(7-18-9)14(15,16)17/h4-5,7,10H,6H2,1-3H3,(H,19,22)(H,20,21)/t10-/m1/s1

InChI Key

ZCLJUVQSZZHPJZ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC=C(C=C1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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